molecular formula C20H20O5 B11154823 tert-butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

tert-butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

Cat. No.: B11154823
M. Wt: 340.4 g/mol
InChI Key: QULYLAQIRXDIGW-UHFFFAOYSA-N
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Description

Tert-butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a synthetic organic compound with the molecular formula C20H24O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves the esterification of the corresponding benzo[c]chromen derivative with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit specific signaling pathways, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural uniqueness contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .

Properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

tert-butyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate

InChI

InChI=1S/C20H20O5/c1-12-16(23-11-17(21)25-20(2,3)4)10-9-14-13-7-5-6-8-15(13)19(22)24-18(12)14/h5-10H,11H2,1-4H3

InChI Key

QULYLAQIRXDIGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)OC(C)(C)C

Origin of Product

United States

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